molecular formula C21H25N3O3 B6020147 1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide

1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide

Cat. No. B6020147
M. Wt: 367.4 g/mol
InChI Key: LEXSYJKVEGOZAM-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as PDP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDP is categorized as a proline-derived compound and has been found to possess unique biochemical and physiological properties. The purpose of

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including proteases and kinases. This compound has been found to inhibit the activity of cathepsin L, a lysosomal protease involved in the degradation of extracellular matrix proteins. Additionally, this compound has been found to inhibit the activity of various kinases, including JNK and p38 MAPK, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to possess unique biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various disease processes. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases. This compound has also been found to possess neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. Additionally, this compound has been found to possess unique biochemical and physiological properties that make it an attractive candidate for the development of novel drugs. However, this compound also has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of 1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, the development of new synthesis methods for this compound may also be an area of future research.

Synthesis Methods

1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized using a variety of methods, including the reaction of 2-(3-pyridinyloxy)benzaldehyde with N-Boc-proline, followed by deprotection of the resulting compound with TFA, and subsequent acylation with 2,2-dimethylpropanoyl chloride. Alternatively, this compound can be synthesized using the Suzuki-Miyaura coupling reaction between 2-(3-pyridinyloxy)boronic acid and N-Boc-4-bromo-L-proline tert-butyl ester, followed by deprotection and acylation with 2,2-dimethylpropanoyl chloride.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. This compound has been found to possess unique biochemical and physiological properties that make it an attractive candidate for the development of novel drugs. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various disease processes. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-21(2,3)20(26)24-13-7-10-17(24)19(25)23-16-9-4-5-11-18(16)27-15-8-6-12-22-14-15/h4-6,8-9,11-12,14,17H,7,10,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXSYJKVEGOZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C(=O)NC2=CC=CC=C2OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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